Product packaging for Sempervirine cation(Cat. No.:CAS No. 6882-99-1)

Sempervirine cation

Cat. No.: B030759
CAS No.: 6882-99-1
M. Wt: 273.4 g/mol
InChI Key: UQVUEULZDJRMJR-UHFFFAOYSA-O
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Description

Sempervirine cation is a naturally occurring quaternary indoloquinolizidine alkaloid, primarily isolated from Gelsemium sempervirens (yellow jessamine). This planar, cationic compound is a subject of significant research interest due to its potent interaction with nucleic acids. Its primary characterized mechanism of action is the inhibition of DNA topoisomerase I and II, effectively stabilizing the cleavable complex and preventing DNA religation, which leads to replication fork arrest and apoptosis in susceptible cells. Consequently, this compound serves as a valuable pharmacological tool for investigating DNA damage response pathways, cellular checkpoint mechanisms, and the biology of topoisomerases. Its strong, intercalative binding to double-stranded DNA also makes it a compelling candidate for in vitro studies in oncology research, particularly for probing novel chemotherapeutic strategies against various cancer cell lines. Beyond its anticancer potential, research explores its antiviral properties and its complex effects on the central nervous system, although its high toxicity necessitates careful handling. This product is supplied as a high-purity compound to ensure reproducible results in your biochemical, cell-based, and pharmacological assays. It is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N2+ B030759 Sempervirine cation CAS No. 6882-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17,18,19-tetrahydro-3H-yohimban-13-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUEULZDJRMJR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902228
Record name NoName_1452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6882-99-1
Record name 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6882-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sempervirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEMPERVIRINE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0WA3X59B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Origin, Isolation, and Biosynthetic Considerations

Natural Sources and Geographic Distribution

Sempervirine (B1196200) cation is a naturally occurring pentacyclic indole (B1671886) alkaloid primarily found within the plant family Gelsemiaceae. wikipedia.org The genus Gelsemium, which encompasses three recognized species, is the principal source of this compound. wikipedia.org

The most well-known source is Gelsemium sempervirens, commonly known as Carolina jasmine or yellow jessamine. wikipedia.orgwildflower.org This climbing vine is native to the southeastern and south-central United States, with its range extending from Virginia down to Florida and west to Texas. wikipedia.orgwildflower.org It is also found in Mexico and parts of Central America, including Guatemala, Belize, and Honduras. wikipedia.org

Another significant source is Gelsemium elegans, or "heartbreak grass," which is indigenous to China and other regions of Southeast Asia. wikipedia.orgmedchemexpress.com The third species, Gelsemium rankinii (Swamp Jessamine), also contains sempervirine and is native to the swamps of the southeastern United States, from North Carolina to Florida. wildflower.orgnih.gov

The distribution of Sempervirine cation is thus directly linked to the native habitats of these specific Gelsemium species across North America and Asia. wikipedia.org

Table 1: Natural Sources of this compound and Their Geographic Distribution

Plant SpeciesCommon Name(s)FamilyNative Geographic Distribution
Gelsemium sempervirensCarolina Jessamine, Yellow JessamineGelsemiaceaeSoutheastern & South-Central USA, Mexico, Central America wikipedia.orgwildflower.org
Gelsemium elegansHeartbreak GrassGelsemiaceaeChina, Southeast Asia wikipedia.orgnih.gov
Gelsemium rankiniiSwamp JessamineGelsemiaceaeSoutheastern USA (coastal swamps) wildflower.orgnih.gov

Advanced Isolation Methodologies for this compound

The isolation of this compound from plant materials, such as the roots and rhizomes of Gelsemium species, has progressed from traditional methods to more sophisticated and efficient techniques.

Initially, isolation involved classical solvent extraction. This process typically starts with the air-drying and powdering of plant parts, followed by extraction with an acidified solvent to obtain a crude mixture of alkaloids. Further purification would then be carried out through various precipitation and crystallization steps.

Modern methodologies offer greater precision and yield. Advanced chromatographic techniques are now central to the isolation and purification process. researchgate.net

High-Performance Liquid Chromatography (HPLC): This is a primary tool for separating this compound from the complex mixture of compounds found in plant extracts. biorlab.com Reversed-phase HPLC, often using C18 columns, is particularly effective. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, with an acid such as formic acid or trifluoroacetic acid added to maintain the alkaloid in its charged, cationic state, which is crucial for sharp, well-defined chromatographic peaks.

Counter-Current Chromatography (CCC): This technique has proven effective for separating alkaloids from Gelsemium elegans. CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample that can occur with other methods.

Bioautography: This technique combines chromatography (like TLC) with a biological assay to directly identify bioactive compounds in a complex mixture, which can be useful for targeted isolation of compounds like sempervirine based on their biological activity. nih.gov

These advanced methods allow for the rigorous purification of this compound, often achieving purity levels greater than 98%, which is verified by analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. biorlab.com

Table 2: Comparison of Isolation Techniques for this compound

MethodologyPrincipleAdvantagesCommon Application
Solvent ExtractionDifferential solubilitySimple, suitable for large-scale initial extractionPreliminary extraction of crude alkaloid mixture from plant material
High-Performance Liquid Chromatography (HPLC)Differential partitioning between a solid stationary phase and a liquid mobile phaseHigh resolution, high speed, quantitativeFinal purification of this compound to high purity (>98%) biorlab.com
Counter-Current Chromatography (CCC)Liquid-liquid partitioning without a solid supportNo irreversible adsorption, good for polar compoundsSeparation of alkaloids from complex extracts like those from G. elegans

Proposed Biosynthetic Pathways of Indole Alkaloids Leading to this compound

The formation of this compound is an intricate part of the monoterpenoid indole alkaloid (MIA) biosynthetic pathway, a complex network responsible for producing thousands of diverse structures in plants. nih.gov

The biosynthesis of all MIAs, including sempervirine, begins with two primary precursor molecules: tryptamine (B22526) and secologanin (B1681713). acs.org Tryptamine is derived from the amino acid tryptophan, while secologanin is a monoterpenoid derived from the iridoid pathway.

The key enzymatic steps are as follows:

Strictosidine (B192452) Formation: The crucial first step is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR) . acs.org This forms strictosidine, the common ancestor of all MIAs. nih.gov

Deglucosylation: Strictosidine is then acted upon by strictosidine β-glucosidase (SGD) , which removes the glucose moiety. acs.org This hydrolysis step generates a highly reactive and unstable aglycone.

Downstream Reactions: The strictosidine aglycone serves as a branching point for numerous enzymatic reactions, including those catalyzed by cytochrome P450 monooxygenases and dehydrogenases. researchgate.net These enzymes orchestrate a series of cyclizations, rearrangements, and oxidations. While the specific enzymes that catalyze the final steps to form the pentacyclic structure of this compound in Gelsemium are still under investigation, the pathway is known to proceed through several intermediates. nih.govresearchgate.net

Genomic studies on Gelsemium sempervirens have revealed that key enzymes for the early stages of the MIA pathway, such as tryptophan decarboxylase (TDC), STR, and SGD, are conserved and are primarily produced in the roots of the plant. researchgate.net

Cationic intermediates are fundamental to the chemical diversity of indole alkaloids. rsc.org The instability of the aglycone formed after the deglucosylation of strictosidine leads to the formation of electrophilic iminium cations.

These reactive cationic species are not random; their formation and subsequent reactions are often tightly controlled within the chiral environment of enzyme active sites. researchgate.net They can undergo a cascade of intramolecular reactions, including Mannich-type cyclizations and rearrangements, to form new carbon-carbon bonds. nih.gov

The formation of the distinctive five-ring structure of this compound is believed to be the result of such a cascade. The process likely involves the generation of a cationic intermediate that undergoes a series of cyclizations, ultimately leading to the stable, aromatic quaternary ammonium (B1175870) cation that is sempervirine. nih.gov The geometry and structure of these reactive cationic intermediates dictate the stereochemical outcome of the final product. rsc.org

Chemical Synthesis and Derivatization Strategies

Total Synthetic Approaches to Sempervirine (B1196200) Cation

The total synthesis of sempervirine has been a subject of chemical investigation for decades, with several research groups developing distinct and elegant routes to this complex molecule. These approaches often showcase the evolution of synthetic organic chemistry.

One of the earliest and most notable total syntheses was reported by R.B. Woodward and W.M. McLamore in 1949 . drugfuture.comzenodo.org Their approach laid the groundwork for future endeavors and was a landmark achievement in alkaloid synthesis.

A later synthesis by Potts and Mattingly in 1968 provided an alternative route to the sempervirine scaffold. drugfuture.comacs.orgcapes.gov.brdss.go.th Their method involved different key bond formations and strategic considerations, highlighting the versatility of synthetic design in achieving the same target.

In the 1980s, Gribble and his collaborators developed a novel strategy for the synthesis of sempervirine. rsc.orgnih.govorganicchemistrydata.orgacademictree.org Their approach utilized a directed metalation route, showcasing the power of organometallic chemistry in the construction of complex heterocyclic systems. A key feature of their synthesis was the use of an inverse electron-demand Diels-Alder reaction. rsc.orgorganicchemistrydata.org

More recently, a modern and efficient synthesis was developed by Bannister and colleagues in 2016 , employing a strategy centered around palladium-catalyzed cross-coupling reactions. nih.govnih.govacs.orgacs.orgresearchgate.net This route features a Sonogashira coupling followed by a Larock indole (B1671886) synthesis, demonstrating the power of modern catalytic methods in streamlining the synthesis of complex natural products. nih.govacs.orgacs.org The final step in their synthesis involves a DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation to furnish the aromatic sempervirine cation. nih.gov

Key Contributor(s)YearKey Reactions/Strategies
Woodward & McLamore1949Foundational total synthesis
Potts & Mattingly1968Alternative synthetic route
Gribble et al.1988Directed metalation, Inverse electron-demand Diels-Alder reaction
Bannister et al.2016Sonogashira coupling, Larock indole synthesis, DDQ oxidation

Semisynthesis from Natural Precursors

The natural abundance of related alkaloids in Gelsemium species has prompted investigations into the semisynthesis of sempervirine from these readily available starting materials. nih.govfrontiersin.orgresearchgate.net The primary precursors for these endeavors are other yohimbane-type alkaloids, such as yohimbine, and other complex alkaloids found in Gelsemium sempervirens, like gelsemine (B155926). nih.govnih.govoup.comnih.govnih.gov

The conversion of these more reduced and structurally complex natural products into the planar, aromatic this compound typically involves a series of oxidation and rearrangement reactions. While detailed, step-by-step published procedures for these specific transformations are often part of broader studies on alkaloid interconversions, the general strategy involves the dehydrogenation of the C and D rings of the yohimbane skeleton to introduce the extended aromatic system characteristic of sempervirine.

The biosynthetic pathways of these alkaloids also provide inspiration for semisynthetic efforts. researchgate.net Understanding how these compounds are interrelated in nature can guide the development of laboratory-based transformations. For instance, enzymes involved in the biosynthesis of yohimbane alkaloids could potentially be harnessed in chemoenzymatic approaches to produce sempervirine or its precursors. researchgate.net

Synthetic Routes for this compound Derivatives

The development of synthetic routes to sempervirine has also enabled the preparation of a wide range of derivatives, allowing for the exploration of structure-activity relationships. These synthetic efforts have focused on modifying the A, C, and E rings of the sempervirine scaffold.

One approach to modifying the E-ring involves the use of an inverse electron-demand Diels-Alder reaction between a 1,2,4-triazine (B1199460) and a cyclic enamine. d-nb.info This strategy has been employed to create sempervirine analogues with fused cyclopentyl, cycloheptyl, and cyclooctyl E-rings.

The Fischer indole synthesis has been utilized in combination with Gribble's method for C-ring construction to produce C10-methoxy substituted analogues with varying E-ring sizes. nih.gov Microwave-assisted Westphal condensation has also been employed to synthesize C11-methoxy analogues. nih.gov

The modern synthetic route developed by Bannister and coworkers, featuring Sonogashira and Larock reactions, has proven to be particularly amenable to the synthesis of derivatives. nih.govacs.orgacs.org This methodology has been used to prepare a variety of substituted analogues, including the highly cytotoxic 10-fluorosempervirine. nih.gov The flexibility of this approach allows for the introduction of substituents on the A-ring and modifications to the C-ring. nih.gov

Derivative TypeSynthetic MethodKey Reagents/ConditionsReference(s)
E-ring modified analoguesInverse electron-demand Diels-Alder1,2,4-triazine, cyclic enamine d-nb.info
C10-methoxy analoguesFischer indole synthesis, Gribble's method nih.gov
C11-methoxy analogueMicrowave-assisted Westphal condensationMicrowave irradiation nih.gov
A-ring & C-ring substituted analoguesSonogashira/Larock reactionsPalladium catalysts, various substituted starting materials nih.govnih.gov

Advanced Methodologies in Complex Alkaloid Synthesis

Palladium-catalyzed cross-coupling reactions , such as the Sonogashira and Larock reactions, have become indispensable tools. nih.govacs.orgacs.org The Sonogashira coupling enables the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. The Larock indole synthesis is a powerful annulation reaction that forms the indole ring system in a single step from an o-haloaniline and an alkyne. acs.org

Tandem or cascade reactions , where multiple bond-forming events occur in a single pot, offer significant advantages in terms of step economy. The inverse electron-demand Diels-Alder reaction is often part of such a cascade. d-nb.info Other examples include tandem cyclization/Pictet-Spengler reactions and catalytic [2+2+2] tandem cyclizations, which have been used to rapidly assemble complex polycyclic alkaloid skeletons.

Biomimetic synthesis , which seeks to mimic nature's synthetic strategies, is another powerful approach. researchgate.netresearchgate.netnih.gov These syntheses are often inspired by proposed biosynthetic pathways and can lead to highly efficient and stereoselective constructions of complex natural products.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in certain transformations. nih.gov The application of microwave irradiation to the Westphal condensation for the synthesis of a sempervirine analogue is a notable example. nih.gov

Pharmacological and Biological Activities of Sempervirine Cation

Anticancer Efficacy and Mechanisms

Sempervirine (B1196200) has demonstrated notable anticancer properties across various cancer cell lines. Its efficacy stems from its ability to modulate fundamental cellular processes, including cell proliferation, apoptosis, cell cycle, autophagy, and cell migration.

Modulation of Cell Proliferation and Apoptosis

Sempervirine exhibits a dose- and time-dependent inhibitory effect on the proliferation of cancer cells. nih.gov For instance, in human ovarian cancer SKOV3 cells, sempervirine significantly reduced cell viability. nih.gov This anti-proliferative effect is closely linked to its ability to induce apoptosis, or programmed cell death. Flow cytometry analysis has shown that treating SKOV3 cells with increasing concentrations of sempervirine leads to a dose-dependent increase in the apoptotic rate. nih.gov

The molecular mechanisms underlying sempervirine-induced apoptosis involve the regulation of key proteins. In glioma cells, sempervirine treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis. Furthermore, sempervirine activates the caspase cascade, a family of proteases essential for the execution of apoptosis. Specifically, it promotes the cleavage of caspase-3, a key executioner caspase. nih.govresearchgate.net Inhibition of apoptosis has been shown to decrease sempervirine-induced cell death, confirming its role in the compound's anticancer activity. researchgate.netfrontiersin.org

Table 1: Effect of Sempervirine on Glioma Cell Viability

Cell Line Concentration (µM) Incubation Time (h) Cell Viability (%)
U251 1 48 Reduced
U251 4 48 Significantly Reduced
U251 8 48 Significantly Reduced
U87 1 48 Reduced
U87 4 48 Significantly Reduced
U87 8 48 Significantly Reduced

Data derived from studies on U251 and U87 glioma cell lines, showing a dose-dependent decrease in cell viability upon treatment with sempervirine. frontiersin.orgnih.gov

Induction of Cell Cycle Arrest

Sempervirine has been shown to arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing and proliferating. In glioma cells, sempervirine induces a G2/M phase arrest. researchgate.netnih.gov This is accompanied by the downregulation of key cell cycle regulatory proteins such as CDK1 and Cyclin B1. researchgate.netnih.gov

In hepatocellular carcinoma (HCC) cells, sempervirine was found to induce cell cycle arrest during the G1 phase. nih.gov This was associated with the upregulation of the tumor suppressor protein p53 and the downregulation of cyclin D1, cyclin B1, and CDK2. nih.gov Interestingly, sempervirine's ability to induce cell cycle arrest appears to be independent of p53 status in some cancer types. nih.gov In both p53-wildtype and p53-null testicular germ cell tumor cells, sempervirine treatment led to cell cycle arrest through the downregulation of E2F1 and an increase in the unphosphorylated form of the retinoblastoma protein (pRb). nih.gov

Mechanisms of Autophagy Induction

Autophagy, a cellular process of self-digestion, can have a dual role in cancer, either promoting cell survival or leading to cell death. Sempervirine has been found to induce autophagic cell death in glioma cells. nih.gov The mechanism involves the inhibition of the Akt/mTOR signaling pathway, a key regulator of autophagy. researchgate.netnih.gov Treatment with sempervirine leads to a decrease in the phosphorylation of Akt and mTOR. nih.gov

The induction of autophagy is further evidenced by the accumulation of autophagic markers such as LC3B and a reduction in the p62 protein. researchgate.netnih.gov The addition of an autophagy inhibitor, 3-methyladenine (B1666300) (3-MA), was shown to partially rescue the cell viability of sempervirine-treated glioma cells, confirming that autophagy contributes to its cytotoxic effects. nih.gov

Inhibition of Cancer Cell Invasion and Metastasis

The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of cancer-related mortality. Sempervirine has demonstrated the potential to inhibit these processes. In ovarian cancer SKOV3 cells, sempervirine significantly suppressed both invasion and metastasis as determined by Transwell assays. researchgate.netnih.gov In an in vivo orthotopic ovarian cancer mouse model, sempervirine was shown to dramatically inhibit tumor growth. nih.govresearchgate.net Mechanistic studies suggest that these effects are mediated through the downregulation of the apelin signaling pathway. nih.govresearchgate.net

Synergistic Effects with Established Chemotherapeutic Agents

An important aspect of cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. Sempervirine has shown synergistic effects when combined with established chemotherapeutic agents. In hepatocellular carcinoma, sempervirine was found to have a synergistic effect with sorafenib (B1663141), a first-line treatment for advanced HCC. nih.gov

Furthermore, in testicular germ cell tumors, sempervirine was able to sensitize both p53-wildtype and p53-null cells to cisplatin, a commonly used chemotherapy drug. nih.gov This suggests that sempervirine could be a valuable addition to existing chemotherapy regimens, potentially allowing for lower doses of conventional drugs and reducing their associated toxicities. nih.govnih.gov

Neuropharmacological Investigations

The neuropharmacological properties of sempervirine are also an area of active research. It is one of the alkaloids found in Gelsemium sempervirens, a plant traditionally used for its anxiolytic-like properties. researchgate.net Studies have investigated the effects of Gelsemium extracts and their constituent alkaloids on the central nervous system.

Research suggests that Gelsemium alkaloids, including sempervirine, may exert their effects by modulating neurotransmitter receptors. mdpi.com Specifically, some Gelsemium alkaloids have been shown to interact with glycine (B1666218) receptors (GlyRs), which are important for inhibitory neurotransmission in the spinal cord and brainstem. mdpi.comnih.gov While some alkaloids of Gelsemium have shown activity at GlyRs, the precise role and mechanism of sempervirine in this context are still being elucidated. mdpi.com Further investigation is needed to fully understand the neuropharmacological profile of sempervirine and its potential for treating neurological disorders.

Interaction with Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission in the nervous system. nih.gov They are transmembrane proteins that open to allow ion flow upon binding a specific chemical messenger, or ligand. wikipedia.org This family includes key receptors such as the inhibitory γ-aminobutyric acid type A (GABAA) and glycine receptors (GlyRs), and excitatory nicotinic acetylcholine (B1216132) receptors (nAChRs). pharmacologyeducation.org

Direct research on the interaction between the sempervirine cation and specific LGICs is limited. However, studies on related alkaloids from the Gelsemium plant provide significant insights into its likely targets. Alkaloids such as gelsemine (B155926) and koumine (B8086292) are known to modulate inhibitory GlyRs and GABAA receptors. researchgate.netresearchgate.net

Glycine receptors, particularly those containing the α3 subunit, have been identified as a key target for the analgesic effects of gelsemine in chronic pain models. researchgate.net The modulation of GlyRs by gelsemine is complex and subunit-dependent; it potentiates currents in homomeric α1 GlyRs at low concentrations while inhibiting them at higher concentrations. nih.gov In contrast, it consistently inhibits α2 and α3 GlyRs. nih.gov Koumine has also been shown to act as a positive agonist of the glycine receptor. researchgate.net Given that sempervirine is a strychnine-related alkaloid, and strychnine (B123637) is a potent competitive antagonist of GlyRs, it is plausible that sempervirine also interacts with this receptor, although the specific nature of this interaction remains to be elucidated. researchgate.netbotanyjournals.com

The GABAA receptor is another established target for Gelsemium alkaloids. wikipedia.org These receptors are the primary mediators of inhibitory neurotransmission in the brain. botanyjournals.com Gelsemine has been observed to inhibit currents in both native and recombinant GABAA receptors. nih.gov The interaction of various phenols and polyphenols with GABAA receptors is well-documented, suggesting that alkaloids with similar structural motifs may also target these channels. frontiersin.org While direct evidence for sempervirine is lacking, its shared origin and structural class with other GABAA-modulating alkaloids suggest it may have similar properties.

Table 1: Documented Interactions of Gelsemium Alkaloids with Ligand-Gated Ion Channels
AlkaloidLigand-Gated Ion ChannelObserved EffectReference
GelsemineGlycine Receptor (α1 homomer)Biphasic: Potentiation at low concentrations, inhibition at high concentrations nih.gov
GelsemineGlycine Receptor (α2, α3 homomers)Inhibition nih.gov
GelsemineGlycine Receptor (Spinal Cord)Inhibition (IC50 of ~40 µM) researchgate.net
GelsemineGABAA ReceptorInhibition nih.gov
KoumineGlycine ReceptorPositive Agonist researchgate.net
This compoundGlycine Receptor / GABAA ReceptorInteraction plausible but not directly demonstratedN/A

Modulation of Neuronal Activity and Central Nervous System Pathways

The alkaloids found in Gelsemium sempervirens are known to exert significant effects on the central nervous system. Extracts from the plant's roots, which contain sempervirine among other alkaloids, have demonstrated CNS depressant activity in animal models, leading to reduced locomotor activity, muscle relaxation, and anxiolytic effects. sphinxsai.comresearchgate.net High doses of Gelsemium are neurotoxic and can cause convulsions, whereas lower, non-homeopathic doses have been shown to alleviate neuropathic pain. nih.gov

While direct studies on the effect of sempervirine on neuronal firing rates are scarce, research into its effects on CNS cancer cells has illuminated at least one pathway it modulates. In human glioblastoma cells, sempervirine has been shown to inhibit cell proliferation, invasion, and migration. nih.gov Mechanistic studies revealed that these effects are mediated through the downregulation of the Akt/mTOR signaling pathway. researchgate.netnih.gov The Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and proliferation in various cell types, including neurons. By inhibiting the phosphorylation of key proteins like Akt and mTOR, sempervirine was found to induce programmed cell death (apoptosis) and autophagy in glioma cells. nih.gov Although these findings are in the context of cancer biology, the Akt/mTOR pathway is also integral to normal neuronal function, suggesting a potential mechanism by which sempervirine could modulate neuronal activity and survival.

Table 2: Observed CNS Activities of Gelsemium sempervirens and this compound
Compound/ExtractActivity/EffectAffected Pathway/MechanismModel SystemReference
Methanolic extract of G. sempervirens rootsCNS depressant, reduced locomotor activity, muscle relaxationNot specifiedAnimal models sphinxsai.comresearchgate.net
G. sempervirensDecreased neuropathic pain and c-Fos expressionNot specifiedAnimal models nih.gov
This compoundInhibition of cell proliferation and invasion; induction of apoptosis and autophagyDownregulation of Akt/mTOR signaling pathwayGlioblastoma cells (U87, U251) nih.govresearchgate.netnih.gov

Role of Organic Cation Transporters in this compound Disposition within the Central Nervous System

The distribution and concentration of drugs and endogenous molecules within the CNS are tightly regulated by a variety of transport proteins. As a molecule with a permanent positive charge, the this compound is classified as an organic cation. The movement of such molecules across biological membranes, including the blood-brain barrier (BBB) and neuronal cell membranes, is often mediated by specific transporters. frontiersin.org

The Solute Carrier (SLC) superfamily, specifically the SLC22 family, includes the organic cation transporters (OCTs). mdpi.com OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3) are polyspecific transporters that handle a wide array of organic cations, including many pharmaceutical drugs, toxins, and endogenous monoamine neurotransmitters. mdpi.comnih.gov

While no studies have directly confirmed that sempervirine is a substrate for any specific OCT, its chemical nature makes these transporters highly probable mediators of its disposition in the CNS. OCTs are expressed throughout the brain; they are found at the BBB, in neurons, and in glial cells. nih.gov OCT3, also known as the extraneuronal monoamine transporter (EMT), is particularly widespread in the brain, including in the amygdala, and is responsible for the low-affinity, high-capacity uptake of monoamines like dopamine, norepinephrine, and serotonin. wikipedia.orgnih.gov

Given that more than 40% of commonly used drugs are organic cations, the role of OCTs in their pharmacokinetics is critical. nih.gov The ability of the this compound to enter and accumulate in the CNS is likely dependent on its interaction with one or more of these transporters. The expression of OCTs in specific brain regions could therefore determine the localized concentration and subsequent pharmacological or toxicological effects of sempervirine. Further research is required to identify the specific transporters involved and to characterize the kinetics of this transport.

Table 3: Key Organic Cation Transporters in the CNS and Their Potential Relevance to this compound
TransporterGeneLocation in CNSKnown Endogenous SubstratesPotential Role in Sempervirine DispositionReference
OCT1SLC22A1Low expression in human brain; present at BBBCholine, Dopamine, SerotoninPossible, but likely minor, role in BBB transit nih.govoncotarget.com
OCT2SLC22A2Expressed in neurons and at the BBBDopamine, Norepinephrine, HistaminePotential mediator of neuronal uptake and BBB transit nih.gov
OCT3SLC22A3Widely expressed in neurons and gliaNorepinephrine, Serotonin, Dopamine, HistamineLikely a key transporter for CNS distribution and cellular uptake wikipedia.orgnih.gov
PMATSLC29A4Expressed in glia and at the BBBDopamine, SerotoninPotential mediator of glial uptake and BBB transit nih.gov

Molecular and Cellular Mechanisms of Action of Sempervirine Cation

Signaling Pathway Modulations

Sempervirine (B1196200) has been shown to perturb several critical signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell growth, proliferation, and survival.

The Wnt/β-catenin signaling pathway is a conserved pathway involved in cell differentiation and development. nih.gov Its aberrant activation is linked to the progression of various cancers, including hepatocellular carcinoma (HCC). frontiersin.orgmdpi.comrsc.org Research has demonstrated that sempervirine can inhibit the proliferation and induce apoptosis in HCC cells by regulating the Wnt/β-catenin pathway. nih.gov A key finding is that sempervirine significantly inhibits the nuclear aggregation of β-catenin, a critical event in the activation of this pathway. frontiersin.org By preventing the accumulation of β-catenin in the nucleus, sempervirine may suppress the transcription of Wnt target genes, thereby impeding the growth of HCC. frontiersin.org Studies have shown that in HCC cells, sempervirine treatment leads to G1 cell cycle arrest and apoptosis, effects associated with the inactivation of the Wnt/β-catenin pathway. nih.gov

Table 1: Effect of Sempervirine on Wnt/β-Catenin Signaling Pathway

Cell Line Effect of Sempervirine Mechanism Outcome Reference
HepG2 (HCC) Inhibition of proliferation Inhibits nuclear aggregation of β-catenin Induces apoptosis and G1 cell cycle arrest frontiersin.org, nih.gov
Xenograft Model Suppression of β-catenin expression Downregulation of Wnt pathway transcription Inhibition of tumor growth frontiersin.org

The apelin signaling pathway has been identified as a contributor to the progression of certain cancers, including ovarian cancer. nih.govresearchgate.net Mechanistic studies have revealed that the anticancer effects of sempervirine in ovarian cancer models are mediated through the downregulation of this pathway. nih.govresearchgate.net Treatment with sempervirine has been shown to decrease the expression of key proteins in the apelin signaling pathway. researchgate.net Specifically, it reduces the protein expression of Apelin and CD34. researchgate.net This downregulation is associated with significant inhibition of ovarian cancer cell proliferation, invasion, and metastasis in vitro, as well as suppressed tumor growth in vivo. nih.govresearchgate.net Ultrastructural analysis of tumor tissues from mouse models treated with sempervirine showed changes such as endoplasmic reticulum damage and mitochondrial swelling, similar to those induced by the chemotherapy drug 5-fluorouracil. nih.govresearchgate.net

Table 2: Impact of Sempervirine on Apelin Signaling Pathway in Ovarian Cancer

Model System Key Proteins Modulated Observed Effects Reference
SKOV3 Cells (in vitro) Apelin, CD34 Decreased protein expression researchgate.net
Orthotopic Ovarian Cancer Mouse Model (in vivo) Proteins related to apelin signaling Decreased expression nih.gov, researchgate.net

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers, including glioma. nih.govscientificarchives.com Sempervirine has been identified as an inhibitor of this cascade in glioma cells. nih.govnih.gov Research indicates that sempervirine's anti-glioma effects are associated with the blockade of the Akt/mTOR signaling pathway, which in turn triggers apoptosis and autophagy. nih.govnih.gov Western blot analyses have confirmed that treating glioma cells (U251 and U87) with sempervirine leads to a significant decrease in the phosphorylation levels of both Akt and mTOR. nih.govnih.govresearchgate.net This inhibition of the Akt/mTOR pathway is linked to G2/M phase cell cycle arrest and the induction of cell death. nih.govnih.gov

Table 3: Sempervirine's Inhibition of Akt/mTOR Signaling in Glioma Cells

Cell Line Effect Mechanism Downstream Consequences Reference
U251, U87 Inhibition of cell viability Downregulation of phosphorylated Akt and mTOR protein expression G2/M phase arrest, apoptosis, autophagy nih.gov, nih.gov, researchgate.net
U251 Xenograft Model Antitumor effects Inhibition of Akt/mTOR signaling pathway Inhibition of tumor growth nih.gov, researchgate.net

DNA/RNA Interactions and Nuclear Processes

Sempervirine exerts significant effects within the cell nucleus, particularly by interfering with the machinery of RNA transcription and inducing stress responses related to nucleolar function.

RNA Polymerase I (Pol I) is responsible for the transcription of ribosomal RNA (rRNA), a rate-limiting step in ribosome biogenesis, which is essential for cell growth and is often upregulated in cancer cells. nih.govmdpi.com Sempervirine has been identified as a novel inhibitor of rRNA synthesis. nih.govresearchgate.nettorvergata.it It inhibits RNA Polymerase I transcription in tumor cells, an action that occurs independently of the tumor suppressor p53 status. nih.govresearchgate.net This allows sempervirine to be effective in cancer cells that are p53-wildtype, p53-mutated, or p53-null. nih.gov The mechanism involves sempervirine entering the nucleus and accumulating within the nucleolus, where it preferentially binds to rRNA. nih.govnih.govresearchgate.net Importantly, this inhibition of rRNA synthesis occurs without causing DNA damage. nih.govresearchgate.net

A key molecular event following sempervirine treatment is the induction of nucleolar stress. nih.govresearchgate.net This is a cellular response to the disruption of ribosome biogenesis. rowan.edubiorxiv.org Sempervirine induces nucleolar stress by reducing the protein stability of RPA194, which is the largest and catalytic subunit of RNA Polymerase I. nih.govnih.govresearchgate.net The compound affects RPA194 stability by increasing its sensitivity to proteasome-mediated degradation. nih.gov The decrease in RPA194 protein levels becomes evident after just 6 hours of sempervirine treatment. nih.gov This destabilization of RPA194 leads to the inhibition of rRNA synthesis and subsequent nucleolar remodeling. nih.govresearchgate.net The resulting nucleolar stress can block MDM2, an oncogene, which in turn leads to the downregulation of E2F1 protein levels and an increase in unphosphorylated pRb, contributing to cell cycle arrest. nih.govnih.govresearchgate.net

Table 4: Effects of Sempervirine on Nuclear Processes

Process Target Mechanism of Action Cellular Outcome Reference
RNA Polymerase I Transcription rRNA synthesis Binds to nucleolar rRNA, inhibiting Pol I transcription Inhibition of ribosome biogenesis researchgate.net, nih.gov, nih.gov
Protein Stability RPA194 (Pol I catalytic subunit) Increases sensitivity to proteasome degradation, destabilizing the protein RPA194 degradation, inhibition of rRNA synthesis researchgate.net, nih.gov
Cellular Stress Response Nucleolus Induces nucleolar remodeling due to RPA194 degradation Nucleolar stress, MDM2 inhibition, cell cycle arrest researchgate.net, nih.gov, nih.gov

Interaction with Ribosomal RNA (rRNA)

The sempervirine cation demonstrates a specific interaction with ribosomal RNA (rRNA), a key element of its molecular mechanism. As a fluorescent molecule, sempervirine has the ability to enter the cell nucleus and preferentially accumulates within the nucleolus. researchgate.net This localization is significant, as the nucleolus is the primary site of ribosome biogenesis and rRNA synthesis.

Research indicates that sempervirine directly binds to nucleolar rRNA. researchgate.netnih.gov This binding occurs without causing DNA damage, highlighting a non-genotoxic mechanism of action. researchgate.netnih.gov The interaction with rRNA leads to a cascade of events, beginning with the inhibition of RNA Polymerase I (Pol I), the enzyme responsible for transcribing rRNA genes. researchgate.net Specifically, sempervirine has been shown to reduce the protein stability of RPA194, the catalytic subunit of RNA Pol I. researchgate.netnih.gov

The inhibition of rRNA synthesis and the disruption of ribosome biogenesis result in a state known as nucleolar stress. researchgate.netnih.gov This stress, in turn, leads to the inhibition of the Murine Double Minute 2 (MDM2) protein. researchgate.net The binding of sempervirine to rRNA is a critical upstream event that triggers downstream pathways leading to cell cycle arrest and cell death. researchgate.net Fluorescence microscopy has visually confirmed the accumulation of sempervirine within the nucleolus, and its binding to RNA has been further substantiated by experiments showing that treatment with RNase A reduces this staining. researchgate.net

Cell Death Pathways Induction

This compound is a potent inducer of multiple programmed cell death pathways in cancer cells. Its cytotoxic effects are not limited to a single mechanism but rather involve a coordinated activation of both apoptosis and autophagy. researchgate.netnih.gov This dual induction of cell death pathways contributes to its efficacy against various tumor types, including those with different genetic backgrounds. researchgate.netresearchgate.net The initiation of these pathways is often linked to upstream events such as cell cycle arrest and the modulation of critical signaling networks like the Akt/mTOR pathway. researchgate.netnih.govnih.gov

Sempervirine is a recognized inducer of apoptosis, or Type I programmed cell death. nih.gov Its pro-apoptotic activity is primarily mediated through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is initiated by intracellular stresses and converges on the mitochondria. genome.jp

Treatment with sempervirine leads to a significant modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization. nih.gov Specifically, sempervirine upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov

The release of cytochrome c is a critical step that triggers the activation of the caspase cascade. researchgate.net Sempervirine treatment has been shown to lead to the cleavage and activation of caspase-3, an effector caspase that executes the final stages of apoptosis by cleaving a variety of cellular substrates. researchgate.netnih.gov The induction of apoptosis by sempervirine is a dose-dependent process, as demonstrated by flow cytometry analysis using Annexin V staining in glioma and ovarian cancer cells. researchgate.netresearchgate.net Furthermore, the inhibition of caspases using a pan-caspase inhibitor like z-VAD-FMK has been shown to decrease sempervirine-induced cell death, confirming the critical role of the apoptotic pathway. researchgate.net

Cell LineTreatment Concentration (µM)Duration (h)Key Apoptotic Events ObservedReference
U251, U87 (Glioma) 1, 4, 848Increased apoptosis rate, upregulation of Bax, downregulation of Bcl-2, activation of caspase-3. researchgate.netnih.gov
SKOV3 (Ovarian) 2.5, 5, 1024, 48Increased percentage of apoptotic cells (Annexin V positive). researchgate.net
HCC (Hepatocellular Carcinoma) Not specifiedNot specifiedInduced apoptosis associated with G1 phase cell cycle arrest. nih.gov

This table summarizes key findings on sempervirine-induced apoptosis from various studies.

In addition to apoptosis, sempervirine induces autophagic cell death, a process where the cell degrades its own components through the formation of autophagosomes. researchgate.netnih.gov This process is particularly significant as it can be a mechanism of cell death in apoptosis-resistant cells.

The induction of autophagy by sempervirine is strongly linked to its ability to inhibit the Akt/mTOR signaling pathway. researchgate.netnih.gov The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. Sempervirine treatment has been observed to downregulate the phosphorylation levels of both Akt and mTOR in glioma cells. researchgate.netnih.gov

The molecular hallmarks of sempervirine-induced autophagy include the modulation of key autophagy-related proteins. Studies have shown an increase in the expression of Beclin-1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). researchgate.netnih.gov This conversion is a key indicator of autophagosome formation and can be visualized as puncta within the cell using immunofluorescence. researchgate.net Concurrently, sempervirine treatment leads to a reduction in the expression of p62 (also known as sequestosome-1), a protein that is degraded during the autophagic process. researchgate.netnih.gov The role of autophagy in sempervirine-induced cytotoxicity is confirmed by experiments where inhibiting autophagy with agents like 3-methyladenine (B1666300) (3-MA) partially rescues cell viability. nih.gov

Cell LineTreatment Concentration (µM)Duration (h)Key Autophagic Events ObservedReference
U251, U87 (Glioma) 1, 4, 848Increased LC3-II/LC3-I ratio, increased Beclin-1, decreased p62, downregulation of p-Akt and p-mTOR. researchgate.netnih.gov

This table presents research findings on the induction of autophagy by sempervirine.

The tumor suppressor protein p53, often called the "guardian of the genome," plays a complex role in the cellular response to sempervirine. units.it Sempervirine's activity involves both p53-dependent and p53-independent mechanisms, broadening its potential applicability across different cancer types with varying p53 statuses. researchgate.netresearchgate.net

p53-Dependent Pathway: Sempervirine was initially identified as an inhibitor of the MDM2 E3 ubiquitin ligase. nih.govnih.gov MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation. units.itnih.gov By inhibiting MDM2, sempervirine stabilizes and activates p53 in wild-type (p53-wt) cancer cells. nih.govnih.gov Activated p53 can then transcriptionally activate target genes that promote cell cycle arrest and apoptosis. nih.govnih.gov In hepatocellular carcinoma cells, for instance, sempervirine treatment led to a marked increase in p53 expression, which was associated with G1 phase cell cycle arrest. nih.gov

p53-Independent Pathway: Crucially, research has demonstrated that sempervirine is also effective in cancer cells that have mutated or null p53 (p53-mut/null). researchgate.netnih.govresearchgate.net This indicates the activation of a p53-independent cell death pathway. The primary mechanism for this p53-independent action is the induction of nucleolar stress through the inhibition of rRNA synthesis, as described in section 5.2.3. researchgate.net

The inhibition of ribosome biogenesis triggers a nucleolar stress response that leads to the sequestration and inhibition of MDM2, independent of p53 status. researchgate.netnih.gov This MDM2 inhibition has downstream effects beyond p53 stabilization. One key consequence is the downregulation of the transcription factor E2F1, which promotes cell cycle progression and is protected from degradation by MDM2. researchgate.netnih.gov The reduction in E2F1 levels contributes to cell cycle arrest and cell death even in the absence of functional p53. researchgate.net Therefore, by inducing nucleolar stress, sempervirine can bypass the need for functional p53 to exert its anticancer effects, making it a viable agent for treating p53-mutant cancers. researchgate.netnih.gov

MechanismKey Molecular TargetEffect on p53ConsequenceReference
p53-Dependent MDM2 E3 LigaseStabilization and Activationp53-mediated apoptosis and cell cycle arrest. nih.govnih.gov
p53-Independent rRNA / RNA Pol INot requiredNucleolar stress, MDM2 inhibition, E2F1 downregulation, cell cycle arrest, and cell death. researchgate.netresearchgate.netnih.gov

This table outlines the dual p53-dependent and p53-independent mechanisms of sempervirine.

Structure Activity Relationship Sar Studies and Derivative Design for Sempervirine Cation Analogues

Identification of Key Structural Moieties for Biological Activity

The biological activity of the sempervirine (B1196200) cation is intrinsically linked to its unique chemical architecture. The core structure, an indolo[2,3-a]quinolizine scaffold, is a key determinant of its cytotoxic effects. researchgate.net This tetracyclic, planar aromatic system is believed to be crucial for its ability to intercalate with DNA and inhibit topoisomerase I, two of its proposed mechanisms of action. researchgate.netnih.gov

Key structural moieties essential for its biological activity include:

The Planar Tetracyclic Core: The rigidity and planarity of the indolo[2,3-a]quinolizine ring system are considered fundamental for DNA intercalation. nih.gov This structural feature allows the molecule to insert itself between the base pairs of the DNA double helix, leading to conformational changes that can inhibit replication and transcription processes. malariaworld.org

The Quaternary Nitrogen: The positive charge on the nitrogen atom of the quinolizine ring is a critical feature. This cationic nature likely facilitates interactions with the negatively charged phosphate backbone of DNA and other biological macromolecules.

The Indole (B1671886) Moiety: The indole portion of the molecule, particularly the N-H group, may participate in hydrogen bonding interactions with target enzymes or nucleic acids, contributing to the stability of the drug-target complex.

Early modifications to the sempervirine scaffold provided initial insights into its SAR. For instance, the N-methylation of the indole nitrogen and alterations to the E-ring, such as replacement with fused cyclopentyl or cycloheptyl rings, were among the first attempts to probe the structural requirements for activity. nih.gov

Rational Design and Synthesis of Novel Sempervirine Cation Analogues

Building upon the understanding of its core structural requirements, researchers have employed rational design strategies to synthesize novel this compound analogues with the aim of enhancing potency and improving the therapeutic index. nih.gov A notable approach has been the application of modern synthetic methods that allow for the systematic modification of the sempervirine scaffold. nih.gov

A highly efficient synthetic route has been developed utilizing palladium-catalyzed reactions, specifically the Sonogashira and Larock reactions. nih.gov This methodology has proven to be versatile, enabling the preparation of a diverse library of analogues with substituents on various rings of the sempervirine core. nih.gov The general synthetic strategy involves a sequence of steps including a Sonogashira reaction followed by a Larock indole synthesis, culminating in a triflate-promoted cyclization and subsequent oxidation to yield the final sempervirine analogue. nih.gov This approach is not only efficient in terms of yield but also offers broad substrate tolerance, making it feasible to conduct comprehensive SAR studies by introducing a wide range of functional groups at different positions. nih.gov

Stereochemical Considerations in this compound Activity

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological targets such as proteins and nucleic acids. mdpi.com For many natural products, biological activity is highly dependent on the specific stereoisomer. nih.gov

The core this compound is a planar, achiral molecule, meaning it does not have any stereocenters and is superimposable on its mirror image. However, the rational design and synthesis of novel analogues could potentially introduce chirality into the structure. This could occur through:

Saturation of rings: Reduction of one of the double bonds in the ring system could create chiral centers.

Introduction of chiral substituents: The addition of substituents that themselves contain stereocenters.

Should chiral analogues of sempervirine be developed, it would be imperative to consider the stereochemical implications. It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological potencies and activities. mdpi.com This is because the binding site of a biological target is itself chiral, and thus will interact differently with each enantiomer, akin to a handshake where a right hand fits well with another right hand but not with a left hand.

Therefore, if chiral sempervirine derivatives are synthesized, their preparation as single enantiomers or the separation of racemic mixtures would be a critical step. Each stereoisomer would require independent biological evaluation to fully elucidate the stereochemical requirements for optimal activity. mdpi.com This would allow for the identification of the eutomer (the more active isomer), leading to the development of more potent and selective therapeutic agents.

Computational and Biophysical Characterization of Sempervirine Cation

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. researchgate.netnih.gov This method is instrumental in structure-based drug design, allowing for the characterization of binding behavior and the elucidation of fundamental biochemical processes at the atomic level. researchgate.netiit.it For the sempervirine (B1196200) cation, molecular docking studies have provided significant insights into its binding affinity and interaction patterns with various biological targets.

Research into the anti-cancer properties of sempervirine has utilized molecular docking to identify and validate its potential protein targets. In a study focusing on glioblastoma, sempervirine (SPV) was docked against several proteins implicated in tumor invasion and progression, including Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-13 (MMP-13), and Protein Kinase B (AKT1). researchgate.net The stability of the resulting ligand-protein complexes is often evaluated using a scoring function, such as the Vina Score, where a more negative value indicates a more stable and favorable interaction. The docking results revealed that sempervirine binds with high affinity to these targets, particularly MMP-2, MMP-13, and AKT1, suggesting these may be key targets for its biological activity. researchgate.net

The primary interactions stabilizing the sempervirine cation within a protein's binding pocket are non-covalent. researchgate.net Given its permanent positive charge and extensive aromatic system, the this compound readily participates in strong non-covalent interactions such as π-π stacking and cation-π interactions. researchgate.netunchainedlabs.com Cation-π interactions, where the positive charge of the cation interacts favorably with the electron-rich face of an aromatic ring (e.g., from phenylalanine, tyrosine, or tryptophan residues), are particularly important for the molecular recognition of cationic ligands. unchainedlabs.com Docking analyses show these interactions, along with hydrogen bonds and hydrophobic contacts, are key to how sempervirine recognizes and binds to its targets. nih.gov

Table 7.1.1: Molecular Docking Scores of this compound with Glioblastoma-Related Protein Targets

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. researchgate.netphyschemres.org These methods allow for the calculation of various molecular properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potentials, which are fundamental to understanding a molecule's reactivity and interaction capabilities. computationalscience.orgmdpi.com

For the this compound, quantum chemical calculations can elucidate how its positive charge and aromatic system influence its chemical behavior. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. mdpi.commdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. mdpi.com For the this compound, an MEP map would show regions of positive potential, concentrated around the quaternary nitrogen and delocalized across the π-system, which are susceptible to nucleophilic attack or interaction with negatively charged biological residues (e.g., aspartate, glutamate). Conversely, electron-rich regions can be identified as sites for potential electrophilic interactions. mdpi.com While specific DFT studies on the this compound are not widely published, the methodology has been successfully applied to other alkaloids, using functionals like B3LYP with basis sets such as 6-31G**, to calculate HOMO-LUMO energies and explain interaction mechanisms. nih.govresearchgate.net These calculations provide a theoretical foundation for the interactions observed in docking studies and biophysical experiments.

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms over time. nih.govmdpi.com MD simulations are crucial for assessing the stability of a docked complex, understanding conformational changes in both the ligand and the target, and analyzing the persistence of key interactions within a simulated physiological environment. iit.itmdpi.com

Table 7.3.1: Key Parameters Analyzed in Molecular Dynamics Simulations

Advanced Spectroscopic and Structural Elucidation Techniques for Cationic Species

The structural elucidation and characterization of cationic species like sempervirine rely on a suite of advanced spectroscopic techniques. Each method provides unique information about the molecule's structure, conformation, and interactions with other molecules.

Mass Spectrometry (MS) is fundamental for determining the molecular weight and formula of the this compound. Techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing charged species, providing a precise mass-to-charge (m/z) ratio. massbank.eumdpi.com High-resolution tandem mass spectrometry (MS/MS) can be used to fragment the ion, yielding structural information based on the fragmentation pattern, which helps to confirm the alkaloid's core structure. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for complete structural elucidation in solution. hhu.denih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netznaturforsch.com For a complex molecule like sempervirine, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity between atoms and definitively assign all signals. znaturforsch.com For cationic species, NMR can also reveal information about charge distribution through changes in chemical shifts and can be used to study dynamic processes. hhu.denih.gov

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the aromatic system of the this compound. unchainedlabs.com The interaction of sempervirine with biological targets like DNA can be monitored by UV-Vis titration experiments. researchgate.netnih.gov When a small molecule intercalates between DNA base pairs, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths), are often observed. researchgate.netmdpi.com These spectral changes provide evidence of binding and can be used to determine binding constants. mdpi.com

Table 7.4.1: Spectroscopic Techniques for Characterization of this compound

Compound List

Toxicological Profiles and Safety Assessment of Sempervirine Cation

Mechanisms of Cytotoxicity in Normal and Malignant Cells

Sempervirine (B1196200) cation exhibits differential cytotoxicity, showing a more pronounced effect on malignant cells compared to normal cells. This selectivity is a key area of research, as it suggests potential for targeted cancer therapy with reduced side effects.

The cytotoxic mechanisms of sempervirine in cancer cells are multifaceted and involve the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process). frontiersin.org In glioma cells, for instance, sempervirine has been shown to induce both apoptosis and autophagic cell death. frontiersin.org This is achieved through the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. frontiersin.org The inhibition of this pathway leads to an increase in the levels of cleaved caspase-3, an executioner enzyme in apoptosis, and LC3-II, a marker of autophagy. frontiersin.org

Furthermore, in testicular germ cell tumors, sempervirine induces cell death by inhibiting RNA polymerase I transcription, a process essential for ribosome biogenesis and protein synthesis, independently of the p53 tumor suppressor protein. frontiersin.orgresearchgate.net This suggests that sempervirine can be effective even in cancers with mutated or non-functional p53. researchgate.net The compound has been observed to accumulate in the nucleolus, where it binds to ribosomal RNA (rRNA) and disrupts the stability of RPA194, the catalytic subunit of RNA polymerase I. researchgate.net This leads to nucleolar stress and subsequent cell cycle arrest and cell death. researchgate.net

In hepatocellular carcinoma (HCC), sempervirine has been found to inhibit the Wnt/β-catenin signaling pathway. frontiersin.org This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation and survival. By inhibiting this pathway, sempervirine can suppress the growth of HCC cells. frontiersin.org Similarly, in ovarian cancer, sempervirine's anticancer effects are mediated through the downregulation of the apelin signaling pathway, which is involved in carcinogenesis and progression. nih.govresearchgate.net

In contrast to its effects on malignant cells, sempervirine shows significantly lower cytotoxicity towards normal cells. frontiersin.orgfrontiersin.org Studies have shown that at concentrations effective against cancer cells, sempervirine has no cytotoxic effect on normal cells like 3T3-L1 and THP-1 cells. frontiersin.org This selective cytotoxicity is a crucial aspect of its potential as a therapeutic agent. The ability of sempervirine to target tumor cells while sparing normal cells may be attributed to the differential activation of signaling pathways and cellular states between normal and cancerous cells. frontiersin.orgresearchgate.net For example, the reliance of many cancer cells on pathways like Akt/mTOR and Wnt/β-catenin for their survival makes them more susceptible to inhibitors like sempervirine. frontiersin.orgfrontiersin.org

Table 1: In Vitro Cytotoxicity of Sempervirine Cation

Cell LineCancer TypeIC50 (µM)Mechanism of ActionReference
U251Glioma4.981 ± 0.23Induction of apoptosis and autophagy via Akt/mTOR inhibition frontiersin.org
U87Glioma4.709 ± 0.095Induction of apoptosis and autophagy via Akt/mTOR inhibition frontiersin.org
HepG2Hepatocellular CarcinomaNot specifiedInhibition of Wnt/β-catenin pathway, induction of apoptosis frontiersin.org
Huh7Hepatocellular CarcinomaNot specifiedInhibition of Wnt/β-catenin pathway, induction of apoptosis frontiersin.org
SKOV3Ovarian CancerDose-dependent inhibitionDownregulation of apelin signaling pathway nih.gov
2102EP (p53-wt)Testicular Germ Cell TumorNot specifiedInhibition of RNA polymerase I transcription researchgate.net
NCCIT (p53-null)Testicular Germ Cell TumorNot specifiedInhibition of RNA polymerase I transcription researchgate.net
3T3-L1Normal (preadipocyte)No cytotoxicity at 1–8 µMNot applicable frontiersin.org
THP-1Normal (monocyte)No cytotoxicity at 1–8 µMNot applicable frontiersin.org
LX-2Normal (hepatic stellate)Low cytotoxicityNot applicable frontiersin.org

In Vivo Models for Toxicological Evaluation

The toxicological profile of sempervirine has been evaluated in several in vivo models, primarily in rodents, to assess its systemic effects and antitumor efficacy. These studies are crucial for determining the therapeutic window and potential adverse effects of the compound.

In a study on glioma, nude mice bearing U251 cell xenografts were treated with sempervirine. frontiersin.org The results showed a significant inhibition of tumor growth at doses of 4 and 8 mg/kg/day. frontiersin.org However, a decrease in the body weight of the nude mice was observed at these doses, suggesting some level of systemic toxicity in these immunodeficient animals. frontiersin.org In contrast, a separate acute toxicity study in normal mice showed that they survived a high dose of 2 g/kg of sempervirine administered via intragastric administration without apparent cytotoxicity. frontiersin.org This difference in tolerance may be due to the compromised immune system of the nude mice. frontiersin.org

In a hepatocellular carcinoma (HCC) xenograft model using HepG2 cells, sempervirine treatment significantly inhibited tumor growth and size without causing any loss in the body weight of the treated mice, indicating minimal systemic toxicity in this model. frontiersin.org Immunohistochemical analysis of the tumor tissues revealed that sempervirine significantly inhibited cell proliferation and induced apoptosis. frontiersin.org

Similarly, in an orthotopic ovarian cancer mouse model using SKOV3 cells, sempervirine dramatically inhibited tumor growth. nih.gov Importantly, the treatment displayed minimal toxicity in the mice, as evidenced by their unchanged body weight. nih.govresearchgate.net Ultrastructural analysis of the tumor tissues revealed that sempervirine induced damage to tumor cell structures, including the endoplasmic reticulum and mitochondria, similar to the effects of the chemotherapy drug 5-fluorouracil. nih.govresearchgate.net

The zebrafish embryo model has also been utilized for in vivo toxicity screening of compounds. mdpi.commdpi.com While not specific to this compound, this model is a valuable tool for assessing the developmental toxicity of natural products. mdpi.commdpi.com

These in vivo studies collectively suggest that sempervirine possesses significant antitumor activity with a manageable toxicological profile. The observed toxicity appears to be model-dependent, with immunodeficient animals showing greater sensitivity.

Table 2: In Vivo Toxicological and Efficacy Studies of this compound

Animal ModelCancer TypeKey FindingsReference
Nude Mice (U251 xenograft)GliomaSignificant tumor growth inhibition at 4 and 8 mg/kg/day; body weight loss observed. frontiersin.org
Normal MiceNot applicable (Acute toxicity)Survived a single dose of 2 g/kg (intragastric) with no cytotoxicity. frontiersin.org
Nude Mice (HepG2 xenograft)Hepatocellular CarcinomaSignificant inhibition of tumor growth and size; no body weight loss. frontiersin.org
Nude Mice (SKOV3 orthotopic)Ovarian CancerDramatic inhibition of tumor growth; minimal toxicity with unchanged body weight. nih.gov

Computational Toxicology and Predictive Modeling

Computational toxicology and predictive modeling are increasingly valuable tools for assessing the potential toxicity of chemical compounds, including natural products like sempervirine. These in silico methods can help to prioritize compounds for further testing and provide insights into their mechanisms of toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of computational toxicology. nih.govresearchgate.net These models correlate the chemical structure of a compound with its biological activity or toxicity. By analyzing the structural features of sempervirine, it may be possible to predict its potential toxicological endpoints. While specific QSAR studies on this compound are not extensively detailed in the provided context, the principles of these models are well-established. nih.govresearchgate.net For instance, QSAR can be used to predict endpoints such as mutagenicity, carcinogenicity, and developmental toxicity. mdpi.com

Molecular docking is another computational technique that can predict the binding affinity and interaction of a small molecule like sempervirine with specific protein targets. nih.govresearchgate.net This can help to identify potential off-target effects that might contribute to toxicity. For example, docking studies could explore the interaction of sempervirine with various enzymes and receptors in the body to predict potential adverse reactions.

Predictive analytics in toxicology leverages machine learning and artificial intelligence to build models that can forecast the toxicity of chemicals based on a variety of data inputs, including chemical structure, physicochemical properties, and in vitro assay results. taylorfrancis.com These approaches can help to automate the process of toxicity prediction and handle complex datasets. taylorfrancis.com

While the direct application of these advanced computational models to this compound toxicity is an area for further research, the existing framework of computational toxicology provides a powerful set of tools for its safety assessment. nih.gov These methods can complement traditional in vitro and in vivo studies, leading to a more comprehensive understanding of the compound's toxicological profile.

Factors Influencing Differential Toxicity

The differential toxicity of this compound between malignant and normal cells is a critical aspect of its therapeutic potential and is influenced by a combination of cellular and molecular factors.

Dysregulated Signaling Pathways in Cancer Cells: Cancer cells often exhibit a high degree of dependence on specific signaling pathways for their survival and proliferation. rockland.com As discussed earlier, sempervirine targets key oncogenic pathways such as Akt/mTOR and Wnt/β-catenin. frontiersin.orgfrontiersin.org Since these pathways are often hyperactivated in cancer cells compared to normal cells, their inhibition by sempervirine leads to a more pronounced cytotoxic effect in the malignant cells. frontiersin.orgfrontiersin.org

Metabolic Differences: Cancer cells often have altered metabolic profiles, a phenomenon known as the Warburg effect, where they rely more on glycolysis for energy production even in the presence of oxygen. This altered metabolic state can create vulnerabilities that can be exploited by therapeutic agents. While direct evidence linking sempervirine's differential toxicity to metabolic differences is not explicitly provided, it is a plausible contributing factor.

Cellular Uptake and Efflux: The concentration of a drug inside a cell is a key determinant of its efficacy and toxicity. Differences in the expression and activity of drug transporters (uptake and efflux pumps) between normal and cancer cells can lead to differential drug accumulation. For example, some cancer cells may have lower levels of efflux pumps, leading to higher intracellular concentrations of sempervirine and increased cytotoxicity.

Tumor Microenvironment: The unique microenvironment of a tumor, characterized by hypoxia, acidity, and an inflammatory infiltrate, can influence the response of cancer cells to therapeutic agents. nih.gov The inflammatory component of the tumor microenvironment can play a dual role, sometimes promoting and sometimes inhibiting tumor growth. nih.gov It is possible that the inflammatory milieu within a tumor could sensitize cancer cells to the cytotoxic effects of sempervirine.

Genetic and Epigenetic Alterations: The genomic instability and epigenetic reprogramming that are hallmarks of cancer can lead to changes in gene expression that sensitize cells to certain drugs. rockland.com For instance, the ability of sempervirine to induce cell death independently of p53 makes it effective against tumors with p53 mutations, which are common in many cancers. researchgate.net

Advanced Analytical Methodologies for Sempervirine Cation

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for isolating the sempervirine (B1196200) cation from complex mixtures and for its precise quantification. rsc.org High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose, often in combination with preparative chromatography for initial purification. tandfonline.comresearchgate.net

A study detailing the isolation of alkaloids from Gelsemium elegans successfully purified sempervirine using a combination of high-speed counter-current chromatography (HSCCC) followed by preparative HPLC. tandfonline.comresearchgate.net The final purity of the isolated sempervirine was determined to be 98.9% using analytical HPLC with UV detection at a wavelength of 254 nm. tandfonline.comresearchgate.net

Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. mdpi.comgilson.com The separation is based on the differential partitioning of the analyte between the two phases. youtube.com For the analysis of alkaloids like sempervirine, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives such as formic acid or triethylamine (B128534) to improve peak shape and resolution by controlling the ionization state of the analytes. tandfonline.comgilson.com The inherent positive charge of the sempervirine cation also makes it a suitable candidate for ion-exchange chromatography, particularly cation-exchange chromatography, which separates molecules based on their affinity for a charged stationary phase. nih.gov

Quantitative analysis relies on creating a calibration curve from standard solutions of known concentrations. gbiosciences.com The peak area or height of the this compound in the chromatogram is proportional to its concentration in the sample. pnrjournal.com

Table 1: Example Parameters for HPLC Analysis of Alkaloids

ParameterDescriptionReference
Chromatography SystemHigh-Performance Liquid Chromatography (HPLC) tandfonline.comnih.gov
ColumnC18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) gilson.com
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water with a modifier (e.g., 0.1% Formic Acid or 1% Triethylamine) researchgate.netgilson.com
Flow RateTypically 0.5 - 1.0 mL/min for analytical scale gilson.com
DetectionUV Detector, typically at 254 nm for alkaloids researchgate.net
QuantificationExternal standard calibration based on peak area gbiosciences.com

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of the this compound, most powerfully when coupled with liquid chromatography (LC-MS). nih.gov This hyphenated technique combines the separation power of LC with the mass analysis capabilities of MS. creative-proteomics.com

For the analysis of alkaloids, Electrospray Ionization (ESI) is a common soft ionization technique that transfers ions from solution into the gas phase. Given that sempervirine is a cation, ESI in the positive ion mode (ESI+) is highly effective and has been used to confirm its chemical structure. tandfonline.comresearchgate.netmdpi.com The initial analysis provides the mass-to-charge ratio (m/z) of the molecular ion (M+), which corresponds to the intact molecule. gbiosciences.com

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural information through fragmentation. creative-proteomics.com In this process, the molecular ion of sempervirine is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. msu.eduuni-saarland.de The resulting fragmentation pattern is like a fingerprint, unique to the molecule's structure. The rigid, aromatic, multi-ring structure of sempervirine would lead to specific fragmentation pathways, often involving the cleavage of the less stable bonds. gbiosciences.comlibretexts.org This fragmentation data is crucial for unambiguous identification, especially in complex matrices where isomers may be present. msu.edu

In quantitative studies, LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode. creative-proteomics.com This highly selective and sensitive technique involves monitoring a specific transition from a precursor ion (the molecular ion) to a product ion (a major fragment). This specificity minimizes interference from other components in the matrix, allowing for very low limits of detection. creative-proteomics.com

Table 2: General Parameters for LC-MS/MS Characterization of this compound

ParameterDescriptionReference
Ionization SourceElectrospray Ionization (ESI), positive mode mdpi.com
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) gilson.comcreative-proteomics.com
Analysis ModeFull Scan (for identification), MS/MS (for structural characterization), Multiple Reaction Monitoring (MRM) (for quantification) creative-proteomics.com
Precursor Ion (M+)The m/z corresponding to the intact this compound gbiosciences.com
Product IonsCharacteristic fragment ions generated through Collision-Induced Dissociation (CID) msu.eduuni-saarland.de

Development of Bioanalytical Assays for Biological Matrix Samples

The quantification of the this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies. pnrjournal.comglobalresearchonline.net This requires the development and validation of a robust bioanalytical method, typically using LC-MS/MS due to its high sensitivity and selectivity. pnrjournal.com The development process is governed by strict guidelines from regulatory agencies like the FDA and EMA. europa.eueuropa.eu

A critical first step is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering components like proteins and phospholipids. rsc.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). globalresearchonline.net For a cationic compound like sempervirine, cation-exchange SPE can be a highly effective and selective cleanup method. nih.gov

Method validation is essential to ensure the reliability and reproducibility of the results. pnrjournal.comeuropa.eu This process involves rigorously testing several performance characteristics of the assay.

Key Bioanalytical Validation Parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy: The closeness of the measured concentration to the true value. pnrjournal.com

Precision: The degree of scatter between a series of measurements, expressed as relative standard deviation (RSD). pnrjournal.com

Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. europa.eu

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. pnrjournal.com

Recovery: The efficiency of the extraction process from the biological matrix. globalresearchonline.net

Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the matrix, which can cause ion suppression or enhancement. europa.eu

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage. fda.gov

Table 3: Core Components of a Bioanalytical Method for this compound

ComponentObjectiveTypical ApproachReference
Biological MatrixPlasma, Serum, Urine, or Tissue HomogenateCollection using appropriate anticoagulant (e.g., EDTA) globalresearchonline.neteuropa.eu
Sample PreparationIsolate analyte and remove interferencesSolid-Phase Extraction (Cation-Exchange), Liquid-Liquid Extraction, or Protein Precipitation nih.govglobalresearchonline.net
Analytical TechniqueSensitive and selective quantificationLC-MS/MS in MRM mode pnrjournal.comcreative-proteomics.com
Internal Standard (IS)Correct for variability in sample processing and instrument responseA stable isotope-labeled version of sempervirine or a structurally similar compound europa.eu
Method ValidationEnsure method is reliable and reproducibleAssessment of accuracy, precision, selectivity, LLOQ, stability, and matrix effect according to regulatory guidelines pnrjournal.comeuropa.eueuropa.eu

Future Directions and Therapeutic Development Potential of Sempervirine Cation

Translational Research for Clinical Applications

Translational research aims to bridge the gap between fundamental laboratory discoveries and their application in clinical practice, a process often described as moving from "bench-to-bedside". eupati.eugwu.edu For the sempervirine (B1196200) cation, this involves a coordinated effort to build upon promising preclinical data to design and inform future human clinical trials. eupati.eu

Current research has established a solid preclinical foundation. In vitro studies have consistently shown that sempervirine exhibits cytotoxicity against a variety of human cancer cell lines, including ovarian, testicular, breast, and cervical cancers. nih.govresearchgate.netnih.gov More comprehensive investigations, such as those on ovarian cancer, have moved beyond simple cytotoxicity assays. For instance, studies using SKOV3 ovarian cancer cells have demonstrated that sempervirine can inhibit cell proliferation, invasion, and metastasis in a dose-dependent manner. researchgate.net

Crucially, these in vitro findings have been successfully translated into in vivo animal models. In an orthotopic mouse model of ovarian cancer, sempervirine treatment was shown to significantly inhibit tumor growth. researchgate.net Histological analysis of the tumor tissues from these models revealed significant pathological changes, such as endoplasmic reticulum damage and mitochondrial swelling, which were comparable to the effects of the established chemotherapy drug 5-Fluorouracil. researchgate.net Such studies are vital as they provide proof-of-concept in a complex biological system, a critical step in the translational pathway. nih.gov

Future translational efforts should focus on identifying predictive biomarkers to stratify patient populations who would most likely benefit from a sempervirine-based therapy. eupati.eu The finding that sempervirine's mechanism involves inhibiting RNA polymerase I (Pol I) transcription suggests that tumors with a high dependency on ribosome biogenesis could be particularly sensitive. nih.gov Therefore, biomarkers related to Pol I activity or nucleolar stress could be explored in future clinical studies. nih.gov Further preclinical work is needed to establish a robust link between such biomarkers and the response to sempervirine in a range of cancer models before advancing to clinical trials. eupati.eu

Lead Optimization and Drug Candidate Development

While the natural sempervirine cation possesses potent anticancer activity, it may not have the optimal properties required for a successful drug, such as target specificity, metabolic stability, and a favorable pharmacokinetic profile. Lead optimization is the process by which a promising hit compound, like sempervirine, is systematically modified through medicinal chemistry to generate a superior drug candidate. nih.govarxiv.org

Structure-activity relationship (SAR) studies are central to this process, and initial work on sempervirine has already yielded valuable insights. nih.gov By synthesizing a series of analogues, researchers have begun to map out which parts of the molecule are essential for its activity and which can be modified to enhance its properties. A notable example is the development of 10-fluorosempervirine, which was found to be the most potently cytotoxic compound in its series against three human cancer cell lines, demonstrating that targeted modifications can significantly improve efficacy. nih.gov

The process of lead optimization can be guided by several strategies, including fragment-based approaches where small molecular fragments are grown or linked to improve binding affinity and selectivity. nih.govfrontiersin.org For sempervirine, this could involve exploring modifications at various positions on its pentacyclic ring system. For example, Woodward's N-methyl derivative and Lipińska's analogues, which modified the E-ring, were early attempts to understand the SAR of this scaffold. nih.gov Modern synthetic methods, such as the Sonogashira and Larock reactions used to create a library of sempervirine analogues, allow for more rapid and diverse modifications, accelerating the optimization process. nih.gov

The table below summarizes the cytotoxic activity of sempervirine and one of its optimized analogues against various cancer cell lines, illustrating the potential for improvement through chemical modification.

CompoundCell LineCancer TypeIC50 (µM)Citation
SempervirineH460Lung1.1 nih.gov
SempervirineMCF-7Breast1.7 nih.gov
SempervirineSF-268CNS1.3 nih.gov
10-FluorosempervirineH460Lung0.51 nih.gov
10-FluorosempervirineMCF-7Breast0.69 nih.gov
10-FluorosempervirineSF-268CNS0.54 nih.gov

Future lead optimization efforts will need to integrate computational tools and advanced biophysical techniques to rationally design the next generation of sempervirine-based drug candidates with improved potency and drug-like properties. arxiv.orgmdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

The full therapeutic potential of the this compound may extend beyond its currently understood mechanisms and target diseases. The initial discovery of its anticancer properties was linked to its ability to intercalate DNA and inhibit topoisomerase I. nih.gov More recent and detailed mechanistic studies have identified more specific targets, providing a clearer picture of how sempervirine exerts its effects and opening doors to new therapeutic possibilities.

One of the most significant recent findings is the identification of RNA polymerase I (Pol I) as a key target. nih.gov Sempervirine was shown to reduce the stability of RPA194, the catalytic subunit of Pol I, leading to an inhibition of ribosomal RNA (rRNA) synthesis. nih.gov This action induces nucleolar stress and can trigger cell cycle arrest and apoptosis. nih.govfrontiersin.org This mechanism is particularly relevant for cancer therapy, as many cancer cells are highly reliant on elevated rRNA production to sustain their rapid growth.

Beyond Pol I, research has uncovered that sempervirine's effects are mediated through the modulation of critical signaling pathways. In ovarian cancer, it has been shown to down-regulate the apelin signaling pathway, while in hepatocellular carcinoma, it inhibits the Wnt/β-catenin pathway. researchgate.netfrontiersin.org These pathways are implicated in cell proliferation, survival, and metastasis in various cancers, suggesting that sempervirine's utility could be broad.

The table below summarizes the known and potential biological targets for sempervirine.

Target/PathwayDisease ContextEffect of SempervirineCitation
RNA Polymerase I (RPA194)Testicular Germ Cell TumorsInhibition of rRNA synthesis nih.gov
Apelin Signaling PathwayOvarian CancerDown-regulation researchgate.net
Wnt/β-Catenin PathwayHepatocellular CarcinomaInactivation frontiersin.org
Glycine (B1666218) (GlyRs) & GABA-A ReceptorsCentral Nervous SystemPotential for modulation (based on related alkaloids) nih.gov

An intriguing area for future exploration lies in the central nervous system (CNS). While research on sempervirine itself in this area is limited, studies on other major alkaloids from the Gelsemium plant, such as koumine (B8086292) and gelsemine (B155926), have shown that they can modulate inhibitory glycine (GlyRs) and GABA-A receptors in the CNS. nih.gov Given the structural similarities, it is plausible that sempervirine or its derivatives could be engineered to interact with these or other neurological targets, potentially opening up therapeutic avenues for neurological disorders.

Addressing Challenges in this compound-Based Drug Discovery

Despite its promise, the development of the this compound into a marketable drug faces several significant hurdles common to natural product drug discovery. researchgate.net Addressing these challenges proactively will be critical for its successful translation.

One of the primary challenges is the inherent toxicity associated with the source plant, Gelsemium elegans. researchgate.net While sempervirine appears to selectively target cancer cells over normal cells in some studies researchgate.net, a thorough understanding and mitigation of any potential off-target toxicity is paramount. Lead optimization efforts must focus not only on increasing efficacy but also on designing out toxic liabilities to create a safe therapeutic window.

A third challenge lies in the predictive power of preclinical models. cas.orglifebit.ai A high rate of drug failure in clinical trials is attributed to the poor translation of efficacy and safety data from animal models to humans. cas.org To de-risk the development of sempervirine, it will be important to utilize a diverse range of advanced preclinical models, such as patient-derived xenografts (PDXs) and organoid cultures, which may better represent the heterogeneity of human cancers.

Finally, overcoming the complexity of the underlying disease biology remains a persistent challenge. cas.org While key pathways like Pol I and Wnt/β-catenin signaling have been identified, a deeper understanding of resistance mechanisms is needed. researchgate.netfrontiersin.org Proactively identifying potential resistance pathways and developing combination strategies, such as the observed synergy between sempervirine and sorafenib (B1663141) in hepatocellular carcinoma models frontiersin.org, will be a crucial step in developing a durable and effective therapy.

Q & A

Q. What are the key structural features of sempervirine cation that influence its biological activity?

this compound (C₁₉H₁₇N₂⁺) is a benzindoloquinolizinium alkaloid characterized by a planar aromatic system and a cationic charge at physiological pH. Its biological activity, such as Wnt/β-catenin pathway modulation in hepatocellular carcinoma, is attributed to its ability to intercalate DNA and disrupt protein-protein interactions . Structural analogs with modified substituents on the quinoline ring show reduced activity, highlighting the importance of electronic and steric properties .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis typically involves cyclization of precursor indole derivatives under acidic conditions. Characterization requires:

  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR to verify aromatic proton environments and quaternary carbons .
  • Purity validation : HPLC with UV detection (λ = 280–320 nm) and elemental analysis (target ±0.4% for C, H, N) .
  • Storage : Lyophilized powder stored at 2–8°C in amber vials to prevent photodegradation .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?

  • Control standardization : Use identical cell passage numbers, culture media (e.g., DMEM vs. RPMI-1640), and incubation times .
  • Dose normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Data transparency : Publish raw viability curves and statistical analyses (e.g., ANOVA with post-hoc Tukey tests) in supplementary materials .

Q. What in vitro assays are most reliable for evaluating this compound’s anticancer activity?

  • Proliferation : MTT assay with 72-hour exposure (validate via trypan blue exclusion) .
  • Apoptosis : Annexin V-FITC/PI staining coupled with caspase-3/7 activity assays .
  • Pathway-specific effects : β-catenin nuclear translocation via immunofluorescence or Western blot .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting reports on this compound’s mechanism of action?

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway crosstalk .
  • Knockout models : Use CRISPR-Cas9 to silence β-catenin in hepatocellular carcinoma cells and assess sempervirine’s efficacy .
  • Dose-response correlation : Compare gene expression changes (e.g., Wnt targets) across a 10-fold concentration range .

Q. What advanced spectroscopic techniques are critical for studying this compound’s interaction with biomolecules?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) with immobilized DNA or β-catenin .
  • Circular dichroism (CD) : Monitor conformational changes in DNA helices upon sempervirine intercalation .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .

Q. How should researchers approach literature reviews to identify gaps in this compound’s pharmacological profile?

  • Database mining : Use PubMed/MEDLINE with MeSH terms like “sempervirine AND (apoptosis OR Wnt)” and filter for studies with in vivo models .
  • Contradiction mapping : Tabulate reported IC₅₀ values, cell lines, and assay conditions to highlight inconsistencies .
  • Meta-analysis : Apply random-effects models to quantify heterogeneity in cytotoxicity data across studies .

Q. What strategies ensure reproducibility when testing this compound in animal models?

  • Strain-specific protocols : Use immunocompromised mice (e.g., NOD/SCID) for xenografts and standardize tumor inoculation sites .
  • Pharmacokinetics : Monitor plasma levels via LC-MS to confirm bioavailability and correlate with efficacy .
  • Blinded scoring : Assign tumor volume measurements to independent researchers to reduce bias .

Methodological Guidelines

Q. How can researchers validate this compound’s purity and stability under experimental conditions?

  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage .
  • Counterion analysis : Use ion chromatography to quantify chloride or other counterions affecting solubility .

Q. What computational tools are recommended for modeling this compound’s molecular interactions?

  • Docking simulations : AutoDock Vina with β-catenin (PDB ID: 1JDH) or DNA (PDB ID: 1BNA) .
  • Molecular dynamics (MD) : GROMACS with CHARMM36 force field to simulate binding stability over 100-ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.